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2-Methylchrysene

Cat. No.: B135452
CAS No.: 3351-32-4
M. Wt: 242.3 g/mol
InChI Key: PJVVBVYEMMJZCY-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) as Environmental Contaminants

PAHs are a large group of organic compounds composed of two or more fused aromatic rings. chemistry-matters.com They are ubiquitous environmental contaminants, and their significance stems from their persistence, potential for bioaccumulation, and toxic effects, including carcinogenicity. mdpi.compollutiontracker.org

Sources and Formation Pathways of Alkylated PAHs

Alkylated PAHs, including 2-methylchrysene, originate from both natural and human-related activities. mdpi.com They are naturally present in fossil fuels like petroleum and coal. mdpi.compollutiontracker.org Anthropogenic sources are major contributors to their environmental presence and include:

Incomplete combustion of organic materials such as coal, oil, gasoline, wood, and refuse. chemistry-matters.compollutiontracker.orgdiva-portal.org

Industrial processes like coke production and petroleum refining. chemistry-matters.commdpi.com

Emissions from vehicles. chemistry-matters.commdpi.com

The formation of alkylated PAHs can occur through two primary pathways:

Petrogenic (Diagenetic) Processes: These involve the thermal maturation of organic matter in sediments to form petroleum. chemistry-matters.com These processes tend to produce a higher abundance of alkylated PAHs compared to their parent, unsubstituted counterparts. chemistry-matters.com

Pyrogenic (Combustion) Processes: High-temperature, low-oxygen combustion of organic matter primarily forms parent PAHs, but alkylated PAHs are also produced. chemistry-matters.compollutiontracker.org The combustion of wood, in particular, is noted for releasing a higher proportion of alkylated PAHs. nih.gov

Environmental Presence and Distribution of this compound

This compound is found in various environmental compartments, including the air, water, soil, and sediments. ontosight.aiscientificlabs.co.uk Its distribution is influenced by its physical and chemical properties. As a lipophilic compound, it has a low solubility in water and tends to adsorb to particulate matter and accumulate in soil and sediments. ontosight.aidiva-portal.org

Studies have detected this compound in:

Air: Present in both the gas and particulate phases, with concentrations varying between urban and rural areas. nih.goviarc.frcdc.gov

Soil and Sediments: It can persist in soils and is often found near industrial sites and areas with high traffic volume. mdpi.comdiva-portal.orgscientificlabs.co.uksigmaaldrich.com

Food: this compound has been identified as a contaminant in smoked food products. scientificlabs.co.uksigmaaldrich.com

Water: Its presence in water bodies can occur through atmospheric deposition and runoff. cdc.govlgcstandards.com

Overview of Toxicological Relevance of Methylated PAHs

The addition of a methyl group to a PAH can significantly alter its biological activity and toxicological profile. researchgate.netusask.caacs.org Methylated PAHs are of concern because some have been shown to be more potent carcinogens than their parent compounds. usask.ca

Historical Context of Methylchrysene Carcinogenesis Research

Research into the carcinogenicity of PAHs dates back to the early 20th century with the identification of coal tar as a cancer-causing agent. researchgate.net The study of specific methylated PAHs, like the isomers of methylchrysene, gained momentum as analytical techniques improved, allowing for their identification and toxicological assessment. put.ac.ir

Early research focused on the comparative carcinogenicity of different methylchrysene isomers. nih.gov 5-Methylchrysene (B135471), in particular, was identified as a potent carcinogen in animal studies, leading to further investigation into the metabolic pathways that contribute to its toxicity. nih.govnih.gov This historical work laid the foundation for understanding how the position of the methyl group influences the carcinogenic potential of the chrysene (B1668918) molecule. nih.govpsu.edu

Comparative Toxicological Importance within Methylchrysene Isomers

The toxicological importance of methylchrysene isomers varies significantly depending on the position of the methyl group. This is largely attributed to how the methyl substitution affects the metabolic activation of the molecule into DNA-damaging metabolites. nih.govpsu.edu

Key findings from comparative studies include:

5-Methylchrysene: Widely recognized as the most carcinogenic of the methylchrysene isomers. nih.govpsu.edu Its potent activity is linked to the formation of a "bay-region" diol epoxide metabolite, where the methyl group and the epoxide ring are in the same sterically hindered region, enhancing its reactivity with DNA. nih.govpsu.edu

Other Methylchrysene Isomers (including this compound): Isomers such as 1-, 2-, 3-, 4-, and 6-methylchrysene (B138361) have generally been found to be less carcinogenic than 5-methylchrysene. nih.gov For instance, a study comparing the mutagenicity of diol-epoxides of 5-methylchrysene and 6-methylchrysene found the 6-methylchrysene metabolites to be non-mutagenic under the same conditions where the 5-methylchrysene metabolites were highly mutagenic. nih.gov

The following table summarizes the comparative mutagenicity of the diol-epoxides of different methylchrysene isomers, highlighting the unique potency of the 5-methyl substituted compound.

CompoundMutagenicity (revertants/nmol) in S. typhimurium TA100
anti-5-Methylchrysene-1,2-diol-3,4-epoxide7400
syn-5-Methylchrysene-1,2-diol-3,4-epoxidePotent mutagen
anti-6-Methylchrysene-1,2-diol-3,4-epoxideNot mutagenic
syn-6-Methylchrysene-1,2-diol-3,4-epoxideNot mutagenic
anti-Chrysene-1,2-diol-3,4-epoxide1100
Data sourced from comparative mutagenicity studies. nih.govpsu.edu

This data underscores the critical role of molecular structure in determining the toxicological properties of methylated PAHs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B135452 2-Methylchrysene CAS No. 3351-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylchrysene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJVVBVYEMMJZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074819
Record name 2-Methylchrysene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3351-32-4
Record name 2-Methylchrysene
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Record name 2-Methylchrysene
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Record name 2-Methylchrysene
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Record name 2-Methylchrysene
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Record name 2-METHYLCHRYSENE
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Synthesis and Chemical Reactivity of 2 Methylchrysene

Advanced Synthetic Methodologies

The creation of 2-methylchrysene as a single, pure isomer requires sophisticated synthetic strategies to control the position of cyclization on the chrysene (B1668918) backbone.

The Mallory reaction is a powerful photochemical method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons through the intramolecular cyclization of stilbene-like molecules. wikipedia.orgrsc.orgnih.gov The reaction is initiated by UV irradiation, which causes the stilbene (B7821643) derivative to undergo an intramolecular 6π-electrocyclization, forming a dihydrophenanthrene intermediate. wikipedia.org In the presence of an oxidizing agent, this intermediate aromatizes to yield the final polycyclic aromatic product. wikipedia.org

A significant challenge in the synthesis of this compound via the Mallory reaction is controlling the regioselectivity. mdpi.com A stilbenoid precursor with a meta-methyl substituent on the phenyl ring has two non-equivalent ortho positions available for cyclization, which would typically lead to a mixture of 2- and 4-methylchrysene (B135461) that is difficult to separate. wikipedia.orgmdpi.com

To overcome this, a specific regioselective strategy has been developed that employs an eliminative photochemical cyclization. mdpi.comresearchgate.net In this approach, an ortho-methoxy group is used as a directing and leaving group on the stilbenoid precursor. mdpi.comnih.gov The photochemical cyclization is performed under acidic, oxygen-free conditions. researchgate.netnih.gov This environment facilitates the elimination of the methoxy (B1213986) group, directing the ring closure to a single position and resulting in the formation of this compound as the exclusive product with a reported yield of 72%. mdpi.comresearchgate.netnih.govunit.no These specific conditions were noted to be unsuccessful in forming the 4-methylchrysene isomer from its corresponding precursor. mdpi.comresearchgate.net

Synthesis of this compound
Reaction Type Eliminative Photochemical Cyclization (Mallory Reaction)
Precursor (E)-1-(2-methoxy-3-methylstyryl)naphthalene
Key Strategy Elimination of an ortho-methoxy group to control regioselectivity
Conditions Acidic, oxygen-free
Product This compound
Yield 72% mdpi.comresearchgate.net

The stilbenoid precursors required for the Mallory reaction are typically synthesized through a Wittig reaction. mdpi.com The process begins with the preparation of a phosphonium (B103445) salt, or Wittig salt. For chrysene synthesis, a common route involves refluxing 1-(chloromethyl)naphthalene (B51744) with triphenylphosphine (B44618) to produce the corresponding naphthyl Wittig salt. mdpi.com

This salt is then reacted with a suitably substituted benzaldehyde (B42025) to form the target stilbenoid. mdpi.comnih.gov To achieve the regioselective synthesis of this compound, the specific precursor required is (E)-1-(2-methoxy-3-methylstyryl)naphthalene. mdpi.com This precursor is obtained by reacting the naphthyl Wittig salt with 2-methoxy-3-methylbenzaldehyde. mdpi.com

Beyond the classic photochemical approach, other methods have been explored for the synthesis of the chrysene skeleton. One alternative involves a platinum(II) chloride-catalyzed cyclization of aromatic acetylenes. core.ac.uk This method has been shown to be effective for producing various substituted chrysenes in good yields under relatively benign conditions. core.ac.uk Another strategy utilizes Suzuki cross-coupling reactions to create key biaryl intermediates, which can then be induced to cyclize into the chrysene framework using a strong acid like methanesulfonic acid. researchgate.net These alternative routes offer different pathways to access the chrysene core, potentially avoiding the photochemical conditions of the Mallory reaction. core.ac.ukresearchgate.net

Photochemical Cyclization Approaches (Mallory Reaction)

Chemical Transformation and Derivatization

The chemical reactivity of this compound is of interest, particularly its susceptibility to oxidation, which can lead to the formation of new derivatives.

The methyl group on the chrysene core provides a reactive site for chemical transformation. Research has demonstrated that methylchrysenes can undergo direct oxidation to form the corresponding chrysenecarboxylic acids. mdpi.comnih.gov This transformation has been successfully carried out using potassium permanganate (B83412) (KMnO₄) in a pyridine (B92270) and water solvent mixture under reflux conditions. mdpi.com While this method effectively converts the methyl group to a carboxylic acid, the reported yields for this process are modest. mdpi.comunit.no

Reduction and Substitution Reactions

The reactivity of this compound is influenced by its extended aromatic system and the presence of the activating methyl group. Like other PAHs, it can undergo both reduction and substitution reactions, although specific studies on this compound are less common than for its parent compound, chrysene.

Reduction Reactions: Information regarding the specific reduction of this compound is limited in publicly available research. However, the general principles of PAH reduction suggest that catalytic hydrogenation is a plausible method for saturating one or more of the aromatic rings. doubtnut.comlibretexts.orglibretexts.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel, to add hydrogen atoms across the double bonds of the aromatic system. libretexts.orglibretexts.org The conditions of the reaction, including temperature, pressure, and the choice of catalyst, would determine the extent of reduction, potentially leading to various tetrahydro-, dihydro-, or fully saturated derivatives.

Substitution Reactions: The chrysene ring system is susceptible to electrophilic aromatic substitution, and the methyl group in this compound is expected to influence the regioselectivity of these reactions. General electrophilic substitution reactions for methylchrysenes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions, typically requiring a catalyst. nih.gov

One notable substitution reaction involving a derivative of this compound is its synthesis via an eliminative photochemical cyclization. In this process, a precursor molecule containing a methoxy group ortho to the desired cyclization position is used. Under acidic and oxygen-free photochemical conditions, this methoxy group is eliminated, leading to the formation of the this compound ring system with a reported yield of 72%. mdpi.comresearchgate.netnih.gov This reaction is a key example of a substitution (elimination) process in the synthesis of this specific isomer.

Furthermore, the methyl group of methylchrysenes can be oxidized. For instance, methylchrysenes can be converted to their corresponding chrysenecarboxylic acids using an oxidizing agent like potassium permanganate (KMnO₄), albeit in modest yields. mdpi.comresearchgate.netnih.gov While this is an oxidation of the substituent rather than a substitution on the aromatic ring, it demonstrates the reactivity of the methyl group.

Photostability and Degradation Kinetics

The environmental persistence of this compound is significantly influenced by its photostability. Studies on the photodegradation of methylchrysenes in organic solvents under UV irradiation have provided valuable data on their environmental fate.

Research conducted on the photodegradation of various methylchrysene isomers in isooctane (B107328) solution revealed that this compound is relatively stable. researchgate.netresearchgate.nettandfonline.com The degradation of this compound, along with 1- and 3-methylchrysene (B135459), was observed to be slow and followed pseudo-zero-order kinetics. researchgate.net

The following table summarizes the photodegradation half-lives of several methylchrysene isomers in isooctane, illustrating the relative stability of this compound.

CompoundHalf-life (W·h/m²)Degradation Kinetics
This compound 9144.4 Pseudo-zero-order
1-Methylchrysene (B135444)11552.5Pseudo-zero-order
3-Methylchrysene15068.4Pseudo-zero-order
4-Methylchrysene760.0Zero-order
5-Methylchrysene (B135471)809.8Zero-order
6-Methylchrysene (B138361)1578.9Zero-order

Data sourced from a study on the photodegradation of methylchrysenes in isooctane. researchgate.nettandfonline.com

The data indicates that the position of the methyl group has a notable effect on the photostability of the chrysene core, with the 1-, 2-, and 3-isomers being significantly more stable than the 4-, 5-, and 6-isomers under the studied conditions. researchgate.netresearchgate.net The stability of methyl-derivatives of chrysene was found to be slightly better in comparison to the parent PAH, chrysene. researchgate.nettandfonline.com During the degradation of chrysenes in this particular study, no specific photoproducts were identified, suggesting that the degradation intermediates may have undergone further oxidation, fragmentation, or reduction. tandfonline.com It is important to note that the photodegradation of PAHs can be influenced by the medium, with studies showing decomposition in various organic solvents and on solid surfaces. researchgate.net

Environmental Fate and Transport of 2 Methylchrysene

Occurrence in Environmental Matrices

2-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that originates from both natural and human-made sources. unit.nowikipedia.org It is formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and garbage. wikipedia.orgnih.gov

This compound is a known component of complex mixtures found in combustion products like soot. wikipedia.org It is naturally present in fossil fuels such as crude oil and coal. unit.nowikipedia.orgput.ac.ir The compound has been identified in various crude oils and source rock extracts. put.ac.irresearchgate.net For instance, studies on crude oils from the Niger Delta in Nigeria have shown the presence of this compound, with 3-methylchrysene (B135459) being the dominant among the methylchrysene isomers. put.ac.ir Coal-derived oils have been found to contain higher concentrations of 2-methylnaphthalene (B46627) compared to petroleum-derived samples, and also contain acenaphthene, indicating partial hydrogenation during processing. osti.gov

The distribution of methylchrysene isomers, such as the ratio of this compound to 1-methylchrysene (B135444), can be used to determine the thermal maturity of crude oils and source rocks. put.ac.ir Research has indicated that the this compound/1-methylchrysene ratio increases with maturity, particularly after the onset of significant hydrocarbon generation. put.ac.irresearchgate.net

Table 1: Occurrence of this compound in Various Sources

SourceFindingCitation
Crude OilDetected in various crude oils and source rock extracts. The ratio of this compound to 1-methylchrysene is used as a maturity indicator. put.ac.irresearchgate.net
CoalPresent in coal and coal-derived oils. Coal-derived oils show higher concentrations of certain related compounds. researchgate.netosti.gov
Combustion ByproductsA component of soot and other products of incomplete combustion of organic materials. wikipedia.org
Tobacco SmokeIdentified as a component of tobacco smoke. unit.no

This compound is found across various environmental compartments, including air, water, and soil. ontosight.ainih.gov Its presence in these systems is often a result of industrial processes, vehicle emissions, and waste incineration. ontosight.ai

In the atmosphere, this compound can be found in both gaseous and particulate forms, with its distribution depending on temperature. nih.gov It has been detected in indoor air samples from homes burning coal and wood. wikipedia.org

Due to its low water solubility, this compound in aquatic environments tends to associate with particulate matter and settle in sediments. ontosight.aidiva-portal.org It has been detected in surface water suspensions and bottom sediments in various marine locations. researchgate.netvliz.be For example, it was used as an internal standard for the analysis of other PAHs in surface sediments from the Humber Estuary. vliz.be

In soil, this compound can persist, with total polycyclic aromatic compound (PAC) concentrations in some contaminated industrial sites reaching up to 3240 mg/kg dry weight. diva-portal.org The proportion of alkylated PAHs, including methylchrysenes, is often higher in petrogenic (petroleum-derived) contaminated samples compared to those from pyrogenic (combustion) sources. diva-portal.org

Environmental Persistence and Bioavailability

The environmental persistence and bioavailability of this compound are influenced by its chemical properties and interactions with the surrounding environment. ontosight.ai

As a lipophilic compound, this compound has a high affinity for fats, oils, and non-polar solvents, and a low solubility in water. ontosight.ai This property significantly affects its distribution in the environment, leading to its accumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. unit.noontosight.ai The solubility of PAHs like this compound in water is generally low and tends to decrease as molecular weight increases. nih.gov

Temperature can influence the solubility of organic compounds. For many solids, an increase in temperature leads to an increase in solubility because the additional heat provides the energy needed to break the bonds in the solid. libretexts.org Conversely, if the dissolving process is exothermic (releases heat), increasing the temperature can inhibit dissolution. libretexts.org High temperatures can also decrease the sorption capacity of PAHs to sediments and enhance their bioavailability and diffusion rate. researchgate.net

The interaction with solvents also plays a crucial role. This compound is soluble in solvents like methanol (B129727) and acetonitrile. hpc-standards.comnacchemical.com In environmental systems, its partitioning between water and organic carbon in soil and sediment is a key determinant of its fate.

Bioaccumulation is the process where the concentration of a substance builds up in an organism over time. fiveable.mecimi.org Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. fiveable.mecimi.org

This compound is considered to have bioaccumulative potential. ontosight.ai Its lipophilic nature facilitates its storage in the fatty tissues of organisms. unit.noontosight.ai Once in an organism, it can be metabolized. For example, in fish, PAHs are metabolized by enzymes into more water-soluble forms that can be excreted. unit.no

While PAHs are bioaccumulative, they generally have short half-lives in organisms that can metabolize them, which may limit their potential for biomagnification through the food chain. unit.no However, the accumulation of these compounds in aquatic organisms still poses a risk to wildlife and humans who consume them. ontosight.ai Studies have included this compound in the analysis of bioaccumulation in aquatic food webs. researchgate.net The process of bioaccumulation starts at the base of the food web, with primary producers like phytoplankton absorbing pollutants from the environment. cimi.org These are then consumed by primary consumers, and the toxins are passed up the trophic levels. geeksforgeeks.orgck12.org

Table 2: Bioaccumulation and Biomagnification Concepts

TermDefinitionRelevance to this compoundCitation
BioaccumulationThe buildup of a substance in an organism's tissues over time.This compound is lipophilic and can accumulate in the fatty tissues of organisms. unit.noontosight.aifiveable.mecimi.org
BiomagnificationThe increasing concentration of a substance in organisms at higher trophic levels.The potential for biomagnification of this compound may be limited by metabolic processes in some organisms, but it is still a concern in food webs. unit.noontosight.aifiveable.mecimi.org

The mobility of this compound in the environment is significantly influenced by its tendency to adsorb to particulate matter. nih.gov Due to its hydrophobic nature, it rapidly associates with particles in water and ends up in sediments. unit.no This adsorption to soil and sediment particles reduces its mobility in the aqueous phase. nih.gov

PAHs with higher molecular weights, like this compound, are predominantly found in solid form, bound to particulates in air, soil, and sediment. nih.gov This binding increases their persistence in the environment as they are less available for degradation. nih.gov The movement of this compound is therefore closely linked to the transport of these particles, whether by air currents, water flow, or other physical processes.

Studies have shown that alkylated PAHs can be more abundant than their unsubstituted counterparts in contaminated media, and their transport dynamics can vary. acs.org For example, the movement of some alkylated PAHs across the air-water interface has been observed to have seasonal differences. acs.org

Partition Coefficients and Environmental Risk Assessment

The environmental behavior and potential risks associated with this compound are significantly influenced by its physicochemical properties, particularly its partition coefficients. These coefficients quantify the distribution of a chemical between two immiscible phases, such as octanol (B41247) and water, and are fundamental inputs for environmental fate models and risk assessments.

Detailed Research Findings

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow), is a critical parameter for predicting the environmental distribution of organic compounds. A high Log Kow value indicates a compound is lipophilic (fat-loving) and hydrophobic (water-fearing), suggesting it will preferentially adsorb to soil, sediments, and the fatty tissues of living organisms rather than remaining dissolved in water. ontosight.ai

Research has reported various Log Kow values for this compound, reflecting different determination methods, including experimental measurements and computational estimations. iarc.frnih.govrsc.orgepa.gov The lipophilic nature indicated by these high Log Kow values is a key factor in the environmental persistence and bioaccumulation potential of this compound. ontosight.ai Because it is not readily miscible with water, even small amounts can pose a danger to drinking water sources. lgcstandards.com

The tendency of this compound to partition into solid and organic phases means it is commonly detected in environmental compartments like soil and sediment. sigmaaldrich.com Studies on passive sampling techniques, which are used to determine the bioavailable concentrations of contaminants, utilize partition coefficients for materials like silicone rubber (Log Ksrw) or polyoxymethylene (Log Kpom) to assess the environmental risk posed by hydrophobic compounds like this compound. rsc.orgworktribe.comdiva-portal.org

Environmental risk assessment considers these partitioning behaviors to evaluate potential hazards. The high lipophilicity of this compound leads to its bioaccumulation in organisms, with the potential for biomagnification through the food chain, posing risks to wildlife and humans. ontosight.ai Regulatory classifications reflect these risks; for instance, this compound is classified as very toxic to aquatic life with long-lasting effects. lgcstandards.com Its presence in various environmental matrices is a result of human activities such as industrial processes and waste incineration. ontosight.ai

Data Tables

The following tables summarize key partition coefficient values and research findings related to the environmental risk assessment of this compound.

Table 1: Reported Partition Coefficients for this compound

Partition CoefficientValueMethod/ReferenceCitation
Log Kow4.52Sangster Research Laboratories, 2005 iarc.fr
Log Kow4.57Miller et al., 1985 iarc.fr
Log Kow5.82Experimental epa.gov
Log Kow6.14Calculated epa.gov
Log Kow6.15Not specified worktribe.com
XLogP36.4Computed by XLogP3 3.0 nih.gov
Log Kow6.88Experimental rsc.org
Log Ksrw (Silicone-Water)6.15Experimental rsc.org

This table illustrates the range of reported octanol-water partition coefficients for this compound from various sources.

Table 2: Research Findings on Environmental Fate and Risk of this compound

FindingImplication for Environmental RiskCitation
Classified as very toxic to aquatic life with long-lasting effects (H410).Indicates a high intrinsic hazard to aquatic ecosystems. lgcstandards.com
It is a lipophilic compound with low water solubility (estimated at 8.5E-4 mg/L).The compound will partition from water to sediment, soil, and biota. ontosight.aiepa.gov ontosight.aiepa.gov
Found in environmental matrices like soil and sediment.Confirms its persistence and accumulation in solid environmental media. ontosight.aisigmaaldrich.com
High Log Kow values suggest a potential for bioaccumulation and biomagnification.Poses a risk to organisms and can be transferred up the food chain. ontosight.ai
Partition coefficients are used to measure the bioavailable fraction in contaminated soils and sediments.Essential for accurately assessing the risk to biological organisms. diva-portal.org

This table summarizes key research findings that connect the partitioning behavior of this compound to its environmental risk profile.

Metabolic Activation and Biotransformation of 2 Methylchrysene

Enzymatic Pathways of Methylchrysene Metabolism

The metabolic fate of methylchrysenes is predominantly dictated by the activity of the cytochrome P450 (P450) superfamily of enzymes, which initiate the conversion of the inert parent hydrocarbon into a series of reactive metabolites. nih.gov This enzymatic cascade is the first and most crucial step in the bioactivation process.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1, CYP2A13, CYP2A6)

The initial oxidation of methylchrysenes is catalyzed by specific cytochrome P450 enzymes, which exhibit varying efficiencies and regioselectivities. Studies on methylchrysene isomers, particularly 5-MeC and 6-MeC, have identified several key P450s involved in their metabolic activation.

In human liver microsomes, P450s 1A2 and 2C10 are considered important catalysts for the metabolic activation of 5-MeC and 6-MeC. aacrjournals.orgnih.gov In the human lung, however, P450 1A1 plays the major role. aacrjournals.orgnih.gov Recombinant human P450s 1A1, 1A2, and 2C10 have demonstrated higher activity for the ring oxidation of both 5-MeC and 6-MeC compared to other tested enzymes. nih.gov Furthermore, both CYP1A1 and CYP1B1 show similar catalytic abilities in activating 5-methylchrysene (B135471) and its metabolite, 5-methylchrysene-1,2-diol. uq.edu.au

Other P450 enzymes contribute to a lesser extent or to different metabolic pathways. For instance, P450 3A4 is the primary enzyme responsible for the hydroxylation of the methyl group in 5-MeC, a pathway that is less significant for activation. nih.gov For 6-MeC, both P450 3A4 and P450 1A2 are active in methyl hydroxylation. nih.gov Additionally, P450 2A13 and P450 2A6 have been implicated in the activation of the metabolite trans-5-methylchrysene-1,2-diol. nih.gov While some P450s like CYP1A2, 2C9, and 3A4 can activate various PAHs, their rates are significantly slower than those of CYP1A1. uq.edu.au

Table 1: Key Cytochrome P450 Enzymes in Methylchrysene Metabolism
EnzymePrimary LocationRole in Methylchrysene MetabolismReference
CYP1A1LungMajor role in ring oxidation and metabolic activation. aacrjournals.orgnih.gov Also activates 5-methylchrysene-1,2-diol. uq.edu.au aacrjournals.orgnih.govuq.edu.au
CYP1B1Various tissuesCatalyzes the activation of 5-methylchrysene and 5-methylchrysene-1,2-diol. uq.edu.auresearchgate.net uq.edu.auresearchgate.net
CYP1A2LiverImportant catalyst for ring oxidation and activation. aacrjournals.orgnih.gov Also involved in methyl hydroxylation of 6-MeC. nih.gov aacrjournals.orgnih.gov
CYP2C10LiverImportant catalyst for ring oxidation and activation of 5-MeC and 6-MeC. aacrjournals.orgnih.gov aacrjournals.orgnih.gov
CYP3A4LiverPrimary enzyme for methyl hydroxylation of 5-MeC. nih.gov Less significant for ring oxidation. aacrjournals.org aacrjournals.orgnih.gov
CYP2A6 / CYP2A13Various tissuesInvolved in the activation of the metabolite trans-5-Methylchrysene-1,2-diol. nih.gov nih.gov

Formation of Reactive Intermediates and Metabolites (e.g., epoxides, dihydrodiols, diol epoxides)

The P450-catalyzed oxidation of methylchrysene results in the formation of arene oxides (epoxides), which are highly reactive intermediates. These epoxides can undergo one of two primary transformations: enzymatic hydration by epoxide hydrolase to form trans-dihydrodiols, or non-enzymatic rearrangement to form phenols. oup.com

For 5-methylchrysene, metabolism in rat liver preparations yields a variety of metabolites. scispace.comnih.govnih.gov These include several dihydrodiols, phenols, and products of methyl group oxidation. The formation of dihydrodiols is of particular toxicological importance, as they are precursors to the ultimate carcinogenic diol epoxides. oup.com The major pathway for the activation of 5-MeC proceeds through the formation of a bay-region diol epoxide. nih.gov This involves initial oxidation to an epoxide, hydration to a trans-dihydrodiol, and a second epoxidation step to yield the highly reactive diol epoxide. aacrjournals.orgnih.gov

Table 2: Major Metabolites of 5-Methylchrysene
Metabolite ClassSpecific Metabolites IdentifiedSignificanceReference
Dihydrodiols1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) (5-MeC-1,2-diol) 7,8-dihydro-7,8-dihydroxy-5-methylchrysene (B1201406) 9,10-dihydro-9,10-dihydroxy-5-methylchrysenePrecursors to diol epoxides; key proximate mutagens. scispace.comnih.gov scispace.comnih.govnih.gov
Phenols1-hydroxy-5-methylchrysene 7-hydroxy-5-methylchrysene 9-hydroxy-5-methylchryseneDetoxification products formed from epoxide rearrangement. nih.govnih.gov nih.govnih.gov
Methyl-Oxidized5-hydroxymethylchryseneConsidered a minor activation pathway. nih.govnih.gov nih.govnih.gov
Diol Epoxides5-MeC-1,2-diol-3,4-epoxideThe ultimate carcinogenic metabolite that binds to DNA. aacrjournals.org aacrjournals.org

Comparative Metabolic Studies of Methylchrysene Isomers

The position of the methyl group on the chrysene (B1668918) ring system profoundly influences the molecule's metabolic fate and resulting biological activity. Comparative studies between different isomers, such as the potent carcinogen 5-methylchrysene and the weak carcinogen 6-methylchrysene (B138361), have been instrumental in elucidating these structural effects. nih.gov

Positional Effects of Methylation on Metabolic Pathways

The presence of a methyl group in the "bay region," as seen in 5-methylchrysene, significantly alters the regioselectivity of P450 enzymes. oup.com Studies comparing chrysene and 5-methylchrysene metabolism show that the methyl group in 5-MeC directs the enzymatic attack towards the non-bay-region double bonds (the 1,2- and 7,8-positions). oup.comnih.gov This is toxicologically significant because it increases the formation of diols with a bay-region double bond, such as 5-MeC-1,2-diol, which are the proximate carcinogens. oup.com

In contrast, for the parent chrysene molecule, metabolic attack is more efficient at the bay-region double bond. oup.comnih.gov The weak carcinogenicity of 6-methylchrysene, which lacks a bay-region methyl group, is not due to a lack of formation of its corresponding 1,2-diol. nih.gov In fact, its 1,2-diol is a major metabolite in mouse skin. nih.gov The critical difference lies in the inherently lower tumorigenicity of the ultimate diol epoxide derived from 6-methylchrysene compared to that from 5-methylchrysene. nih.gov This highlights that the bay-region methyl group enhances the carcinogenic activity of the resulting diol epoxide. nih.govpsu.edu

Identification of Proximate and Ultimate Mutagens (e.g., 1,2-dihydro-1,2-dihydroxy-5-methylchrysene for 5-MeC)

Metabolic studies have unequivocally identified the key mutagenic metabolites of 5-methylchrysene. After incubation with rat liver enzymes, the metabolite fraction showing the highest mutagenic activity was identified as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol). scispace.comnih.govnih.gov This makes it a major proximate mutagen of 5-MeC. scispace.comnih.govnih.gov

Further metabolic activation of this proximate mutagen leads to the ultimate carcinogen. The specific enantiomer 5-MeC-1R,2R-diol is converted to 5-MeC-1R,2S-diol-3S,4R-epoxide , which is the major ultimate carcinogen of 5-MeC in mouse skin. aacrjournals.orgaacrjournals.org This bay-region diol epoxide is exceptionally reactive and binds to DNA, primarily forming adducts with deoxyguanosine, which leads to mutations and initiates the process of carcinogenesis. aacrjournals.org The unique structure of this diol epoxide, with a methyl group and an epoxide ring in the same distorted bay region, is believed to be responsible for its high mutagenic and tumorigenic activity compared to related diol epoxides from other isomers like 6-methylchrysene. nih.govpsu.edu

Conjugation and Detoxification Mechanisms

While metabolic activation leads to carcinogenic compounds, cells possess Phase II detoxification pathways to neutralize and eliminate these reactive intermediates. iarc.fr These pathways involve the conjugation of metabolites with endogenous molecules like glutathione (B108866) (GSH), glucuronic acid, or sulfate (B86663), rendering them more water-soluble for excretion. iarc.fr

For methylchrysene metabolites, several detoxification routes are active. The ultimate carcinogenic diol epoxides can be detoxified by glutathione S-transferases (GSTs) . nih.govneuropharmac.com Studies have shown that human GST isozymes, particularly hGSTP1-1, are efficient in catalyzing the conjugation of the anti-diol epoxide of 5-methylchrysene with GSH. nih.gov

An alternative metabolic route, the ortho-quinone pathway, also has associated detoxification mechanisms. nih.govfrontiersin.org In this pathway, dihydrodiols are oxidized by aldo-keto reductases (AKRs) to catechols and then to ortho-quinones. frontiersin.org These catechols can be detoxified through conjugation. Metabolites such as O-monosulfonated-5-MC-catechol have been identified, indicating detoxification by sulfotransferases (SULTs) . nih.gov Furthermore, the formation of O-monomethyl-O-monosulfonated-5-MC-catechol points to the involvement of catechol-O-methyltransferase (COMT) in the detoxification process. nih.gov These conjugation reactions prevent the redox cycling of ortho-quinones and neutralize their reactivity, facilitating their elimination from the body. nih.govfrontiersin.org

Table of Compound Names

Name in ArticleChemical Name
2-MethylchryseneThis compound
5-Methylchrysene (5-MeC)5-Methylchrysene
6-Methylchrysene (6-MeC)6-Methylchrysene
ChryseneChrysene
CYP1A1Cytochrome P450 1A1
CYP1B1Cytochrome P450 1B1
CYP1A2Cytochrome P450 1A2
CYP2A6Cytochrome P450 2A6
CYP2A13Cytochrome P450 2A13
CYP2C9Cytochrome P450 2C9
CYP2C10Cytochrome P450 2C10
CYP3A4Cytochrome P450 3A4
trans-5-Methylchrysene-1,2-dioltrans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene
1,2-dihydro-1,2-dihydroxy-5-methylchrysene1,2-dihydro-1,2-dihydroxy-5-methylchrysene
7,8-dihydro-7,8-dihydroxy-5-methylchrysene7,8-dihydro-7,8-dihydroxy-5-methylchrysene
9,10-dihydro-9,10-dihydroxy-5-methylchrysene9,10-dihydro-9,10-dihydroxy-5-methylchrysene
1-hydroxy-5-methylchrysene1-hydroxy-5-methylchrysene
7-hydroxy-5-methylchrysene7-hydroxy-5-methylchrysene
9-hydroxy-5-methylchrysene9-hydroxy-5-methylchrysene
5-hydroxymethylchrysene5-hydroxymethylchrysene
5-MeC-1,2-diol1,2-dihydro-1,2-dihydroxy-5-methylchrysene
5-MeC-1R,2R-diol(+)-(1R,2R)-dihydroxy-1,2-dihydro-5-methylchrysene
5-MeC-1,2-diol-3,4-epoxide1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
5-MeC-1R,2S-diol-3S,4R-epoxide(+)-(1R,2S)-dihydroxy-(3S,4R)-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
O-monosulfonated-5-MC-catecholO-monosulfonated-5-methylchrysene-catechol
O-monomethyl-O-monosulfonated-5-MC-catecholO-monomethyl-O-monosulfonated-5-methylchrysene-catechol
5-MC-1,2-dione5-methylchrysene-1,2-dione
DeoxyguanosineDeoxyguanosine
Glutathione (GSH)Glutathione

Glucuronidation and Sulfation Pathways

Glucuronidation and sulfation are major Phase II metabolic pathways that increase the water solubility of PAH metabolites, facilitating their excretion. iarc.frkcl.ac.uk These processes involve the conjugation of metabolites with endogenous molecules, glucuronic acid and sulfate, respectively.

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated PAH metabolites. The reaction is catalyzed by sulfotransferase (SULT) enzymes, which are cytosolic proteins. frontiersin.org Similar to glucuronidation, sulfation enhances the water solubility and facilitates the excretion of PAH metabolites. frontiersin.org Studies on PAH catechols suggest that sulfation is an important Phase II detoxification pathway. frontiersin.org For hydroxychrysenes, sulfate conjugates are readily formed. acs.org Research has shown that for 2-hydroxychrysene, a significantly higher proportion was converted to sulfate conjugates compared to 6-hydroxychrysene, highlighting isomer-specific differences in metabolic pathways. acs.org The major SULT enzyme involved in the detoxification of PAH catechols is believed to be SULT1A1. frontiersin.org

Table 1: Key Enzymes in Glucuronidation and Sulfation of PAH Metabolites

PathwayEnzyme FamilyCellular LocationCo-factorFunction
Glucuronidation Uridine 5'-diphospho-glucuronosyltransferases (UGTs)MicrosomalUDP-glucuronic acid (UDPGA)Conjugates glucuronic acid to hydroxylated metabolites. kcl.ac.ukfrontiersin.org
Sulfation Sulfotransferases (SULTs)Cytosolic3'-phosphoadenosine-5'-phosphosulfate (PAPS)Conjugates a sulfate group to hydroxylated metabolites. frontiersin.org

Glutathione Conjugation and ABC Transporter Involvement

Another critical detoxification route for reactive PAH metabolites, particularly the ultimate carcinogenic diol epoxides, is conjugation with glutathione (GSH). oup.com The resulting conjugates are then often actively transported out of the cell.

Glutathione Conjugation: This process is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes that conjugate the tripeptide glutathione to electrophilic compounds. oup.com This reaction is considered a primary mechanism for detoxifying PAH diol epoxides, converting them into less harmful and more water-soluble GSH conjugates. oup.com Different classes of human GSTs, including alpha (GSTA), mu (GSTM), and pi (GSTP), exhibit varying specificities and efficiencies towards different PAH diol epoxides. oup.com For example, studies on the diol epoxide of 5-methylchrysene have shown that GSTP1-1 is significantly more efficient than GSTA1-1 or GSTM1-1 in catalyzing its conjugation with GSH. oup.com Polymorphisms in GST genes can influence an individual's capacity to detoxify these carcinogens. iarc.fr While direct evidence for this compound is scarce, the general principles of PAH metabolism strongly suggest that its diol epoxide metabolites are also substrates for GST-catalyzed detoxification. nih.gov

ABC Transporter Involvement: Following conjugation, the bulky, polar glutathione conjugates are typically not able to diffuse across cell membranes and require active transport for their elimination. This is mediated by ATP-binding cassette (ABC) transporters, a large superfamily of transmembrane proteins that use the energy from ATP hydrolysis to move various substrates across cellular membranes. libretexts.orgstanford.edu Several ABC transporters, such as the multidrug resistance-associated proteins (MRPs, a subfamily of ABC transporters), are known to transport glutathione conjugates. iarc.fr For instance, the GSH conjugate of the benzo[a]pyrene (B130552) diol epoxide is a known substrate for the transporter MRP2. iarc.fr These transporters play a crucial role in cellular defense by extruding toxic substances and their metabolites from the cell, contributing to their eventual excretion from the body in bile and urine. iarc.frlibretexts.org Therefore, it is highly probable that the glutathione conjugates of this compound metabolites are also substrates for certain ABC transporters, facilitating their removal from cells and tissues.

Table 2: Components of the Glutathione-Mediated Detoxification Pathway

ComponentDescriptionFunction in PAH Detoxification
Glutathione (GSH) A tripeptide antioxidant found in most cells.Conjugates with reactive PAH diol epoxides. oup.com
Glutathione S-Transferases (GSTs) A family of enzymes (e.g., GSTA, GSTM, GSTP). oup.comCatalyze the conjugation of GSH to PAH diol epoxides, neutralizing their reactivity. oup.com
ATP-Binding Cassette (ABC) Transporters A superfamily of membrane transport proteins (e.g., MRPs). iarc.frlibretexts.orgActively export GSH-PAH conjugates from the cell, facilitating their elimination from the body. iarc.fr

Genotoxicity and Mutagenicity Studies of 2 Methylchrysene

DNA Adduct Formation and Characterization

The carcinogenic activity of many PAHs is initiated by their metabolic activation to reactive intermediates, such as diol epoxides, which can then covalently bind to DNA to form adducts. oup.comnih.gov This process is a key event in chemical carcinogenesis. oup.com

Covalent Binding to Deoxyribonucleosides (e.g., deoxyguanosine, deoxyadenosine)

Metabolic activation of 2-methylchrysene produces reactive diol epoxides, primarily anti-1,2-dihydrodiol-3,4-epoxide-5-methylchrysene, which readily reacts with DNA. semanticscholar.org Studies have shown that these epoxides bind covalently to the exocyclic amino groups of purine (B94841) bases in DNA, particularly deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). oup.compsu.eduiarc.fr

The predominant adducts are formed through the reaction of the diol epoxide with the N² position of guanine. oup.comnih.govsemanticscholar.orgresearchgate.net However, significant binding to deoxyadenosine also occurs. psu.eduiarc.fr Research has characterized multiple adducts, including two distinct deoxyguanosine adducts and three deoxyadenosine adducts, that result from the reaction of the racemic bay-region diol epoxide of this compound with DNA. psu.edu One study noted a high degree of reaction with DNA, where approximately 32% of the racemic dihydrodiol epoxide forms covalent adducts rather than being hydrolyzed by water. psu.edu This high reactivity is thought to be influenced by the out-of-plane distortion of the molecule caused by the methyl group in the bay region. psu.edu The mapping of DNA adducts from this compound in the human p53 gene has shown that adduct formation is concentrated at codons that are frequently mutated in human cancers, suggesting a direct link between adduct formation and mutagenesis. nih.gov

Stereochemical Influences on DNA Adduct Reactivity

The stereochemistry of the diol epoxide metabolites of this compound plays a crucial role in their interaction with DNA. The different enantiomers (optically active isomers) of the diol epoxides exhibit distinct biological activities and form adducts with different structural characteristics. oup.comnih.gov

Studies using specific enantiomers, such as (+)-1R,2S-dihydroxy-3S,4R-epoxide-1,2,3,4-tetrahydro-5-methylchrysene [(+)-5-MeCDE] and its (-)-enantiomer, have revealed significant differences. oup.comnih.gov The (+)-5-MeCDE is a more potent tumorigen than its (-) counterpart. oup.com The DNA adducts derived from the tumorigenic (+)-5-MeCDE induce a greater degree of bending or local flexibility in the DNA double helix compared to those formed by the non-tumorigenic (-)-5-MeCDE enantiomer. oup.comnih.gov This difference in structural distortion is observable through techniques like native polyacrylamide gel electrophoresis, where DNA duplexes containing the (+)-5-MeCDE adduct exhibit slower mobility. oup.comnih.gov

Furthermore, the orientation of the bulky hydrocarbon residue relative to the DNA strand is dependent on the stereoisomer. The aromatic residue of the (+)-5-MeCDE adduct is positioned toward the 5'-side of the modified guanine, while the residue from the (-)-5-MeCDE adduct is oriented toward the 3'-side. oup.com These conformational differences influence the susceptibility of the modified DNA to enzymatic repair, as demonstrated by stereoselective resistance to digestion by exonucleases. oup.com

Mutagenicity Assays in Cellular and Microbial Systems

The mutagenic potential of this compound has been evaluated in a variety of test systems, ranging from microbial assays to mammalian cell cultures. These assays measure different endpoints of genotoxicity, from gene mutations to DNA repair induction.

Salmonella typhimurium Reversion Assays (e.g., umu gene expression)

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemicals. nib.sicornell.eduecfr.gov In this assay, several studies have demonstrated that this compound is mutagenic, particularly in the presence of a metabolic activation system like a rat liver S9 fraction. nih.govannualreviews.orgacs.org This indicates that metabolic activation is required to convert this compound into its mutagenic form. The compound has shown activity in S. typhimurium strain TA100. acs.org

A more specific endpoint for DNA damage is the induction of the umu gene, which is part of the SOS DNA repair response in bacteria. nih.gov The umu test, often using engineered S. typhimurium strains like TA1535/pSK1002 or NM2009, measures the expression of a umuC'-'lacZ fusion gene as an indicator of genotoxic activity. nih.govscispace.com Various studies have used this system to investigate the activation of this compound metabolites by specific human cytochrome P450 (CYP) enzymes. scispace.comscispace.comnih.gov For instance, the metabolite 5-methylchrysene-1,2-diol was shown to be activated by human CYP1B1, leading to a strong induction of umu gene expression. nih.govoup.com

The table below shows the catalytic activities of different polymorphic variants of human CYP1B1 in activating 5-methylchrysene-1,2-diol, as measured by umu gene expression.

Activation of 5-Methylchrysene-1,2-diol by Human P450 1B1 Variants oup.com
P450 1B1 Variantumu Gene Expression (units of β-galactosidase activity/min/nmol P450)
CYP1B1.1 (wild type)1000 ± 140
CYP1B1.2 (Val→Ala)1080 ± 130
CYP1B1.3 (Leu→Val)950 ± 90
CYP1B1.4 (Asn→Ser)990 ± 170
CYP1B1.5 (Ser→Asn)1060 ± 60

Unscheduled DNA Synthesis in Mammalian Cells (e.g., human hepatocytes)

Unscheduled DNA Synthesis (UDS) is a DNA repair process that involves the removal of a damaged DNA segment and its replacement with new nucleotides. nih.gov Measuring UDS in non-dividing cells, such as primary hepatocytes, serves as an assay for detecting DNA damage caused by genotoxic agents. nih.govnih.gov

In a study utilizing primary cultures of human hepatocytes, this compound (tested as 5-methylchrysene) was evaluated for its ability to induce UDS. nih.gov The results showed a positive response, indicating that this compound caused reparable DNA damage in these human liver cells. nih.gov Interestingly, the study noted a qualitative difference between species, as this compound was positive in the human hepatocyte assay but did not elicit a positive response in the corresponding assay using rat hepatocytes. nih.gov This highlights potential species-specific differences in metabolic activation or DNA repair capabilities.

Chromosomal Aberrations and Genetic Alterations

Beyond point mutations and DNA strand damage, this compound and its metabolites can induce larger-scale genetic damage, including chromosomal aberrations and specific patterns of base substitutions.

Chromosomal aberrations are structural changes to chromosomes, such as breaks, deletions, or rearrangements, that can be caused by clastogenic agents. wikilectures.eu One study reported that this compound induced chromosomal aberrations in Chinese Hamster Ovary (CHO) cells, although this effect was observed at high doses and was associated with cytotoxicity. cabidigitallibrary.org

More detailed analyses have characterized the specific types of mutations, or genetic alterations, caused by this compound. In an E. coli lacZ reversion assay, this compound was found to cause both A:T→T:A transversions and G:C→A:T transitions. nih.gov Further studies using a shuttle vector system replicated in human cells provided a more detailed mutational spectrum for the diol epoxide metabolites of this compound. The anti-diol-epoxide predominantly induced G:C→T:A transversions (62%), followed by G:C→C:G (23%) and G:C→A:T (9%) mutations. The syn-diol-epoxide produced a similar pattern, with G:C→T:A transversions being the most frequent (43%). iarc.fr This preference for mutations at G:C pairs is consistent with the major adducts being formed at deoxyguanosine residues. iarc.fr

The table below summarizes the base substitution profiles for the diol-epoxides of this compound.

Base-Specific Mutations Produced by this compound Diol-Epoxides iarc.fr
Mutation Typeanti-5-methylchrysene-1,2-diol-3,4-oxide (%)syn-5-methylchrysene-1,2-diol-3,4-oxide (%)
GC→TA6243
GC→CG2322
GC→AT914
AT→TA412

Comparison of Genotoxic Potential with Other Methylchrysene Isomers

The genotoxic and mutagenic potential varies significantly among the different isomers of methylchrysene. Comparative studies have consistently shown that 5-methylchrysene (B135471) is the most potent carcinogen and mutagen of the methylchrysene isomers. inchem.orgacs.org

In the Ames test, 1-, 2-, 3-, 4-, 5-, and 6-methylchrysene (B138361) were all found to be mutagenic to Salmonella typhimurium with metabolic activation. inchem.org However, the degree of mutagenicity differs. Studies comparing the mutagenicity of various methylchrysene diol epoxide enantiomers in S. typhimurium have provided further insights. aacrjournals.org For instance, anti-5-MeC-1,2-diol-3,4-epoxide was found to be the most mutagenic among the diol epoxides of 5- and 6-methylchrysene. nih.govpsu.edu In contrast, the diol epoxides of 6-methylchrysene were not mutagenic at the same doses. nih.gov

The table below summarizes the comparative mutagenicity of methylchrysene isomers in Salmonella typhimurium TA100, highlighting the potent activity of the 5-methyl isomer.

Table 1: Comparative Mutagenicity of Methylchrysene Isomers and Derivatives in Salmonella typhimurium TA100

Compound Mutagenic Activity (revertants/nmol) Reference
anti-5-Methylchrysene-1,2-diol-3,4-epoxide 7400 psu.edu
anti-Chrysene-1,2-diol-3,4-epoxide 1100 psu.edu
anti-5-Ethylchrysene-1,2-diol-3,4-epoxide 1100 psu.edu
anti-5-Propylchrysene-1,2-diol-3,4-epoxide Inactive psu.edu
syn-5-Methylchrysene-1,2-diol-3,4-epoxide Highly Mutagenic nih.gov
anti-6-Methylchrysene-1,2-diol-3,4-epoxide Not Mutagenic nih.gov

This table is generated based on data from multiple sources and illustrates the relative mutagenic potential of different chrysene (B1668918) derivatives.

Research indicates that the higher carcinogenic potency of 5-methylchrysene cannot be solely attributed to its mutagenic potential or its ability to induce its own metabolic activation. nih.gov While this compound is considered to have limited evidence of carcinogenicity in experimental animals, 5-methylchrysene has sufficient evidence. inchem.org

Carcinogenesis and Tumorigenicity Mechanisms of 2 Methylchrysene

Molecular Mechanisms of Carcinogenic Action

The carcinogenic activity of many PAHs is not inherent to the parent molecule but results from metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA.

Diol Epoxide Pathway of Carcinogenesis

The primary mechanism for the metabolic activation of many carcinogenic PAHs is the diol epoxide pathway. While the specific metabolic pathway of 2-methylchrysene has not been as extensively detailed as that of its more potent isomers, the established mechanism for other methylchrysenes provides a strong framework for understanding its activation. For instance, the potent carcinogen 5-methylchrysene (B135471) is metabolized to highly reactive bay-region diol epoxides. nih.govacs.orgacs.org This process involves the formation of a dihydrodiol, which is then further epoxidized to form a diol epoxide. nih.govacs.orgacs.org

In the case of 5-methylchrysene, the anti-5-methylchrysene-1,2-diol-3,4-epoxide, where the methyl group is in the same bay region as the epoxide ring, is a major ultimate carcinogen. nih.gov This structural feature significantly enhances its reactivity and carcinogenic potential. For 6-methylchrysene (B138361), which is a weak carcinogen, the formation of its bay-region diol epoxide, 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene, is less efficient at inducing tumors. nih.gov This suggests that the lower activity is a consequence of the diol epoxide's reduced biological activity rather than a difference in the rate of formation of its precursor dihydrodiol. nih.gov

For this compound, it is hypothesized that it also undergoes metabolic activation via the diol epoxide pathway. However, the position of the methyl group at the 2-position, which is distant from the bay region, is thought to result in the formation of a less tumorigenic diol epoxide compared to that of 5-methylchrysene.

Oncogene and Tumor Suppressor Gene Mutations (e.g., Ki-ras mutations)

The interaction of carcinogenic metabolites with DNA can lead to mutations in critical genes that control cell growth and division, such as oncogenes and tumor suppressor genes. The activation of proto-oncogenes to oncogenes, or the inactivation of tumor suppressor genes, can drive the process of carcinogenesis.

A key oncogene implicated in cancers induced by PAHs is the Ki-ras gene. Mutations in Ki-ras, particularly in codons 12, 13, and 61, are frequently observed in tumors initiated by these compounds. nih.govbohrium.com For example, studies of lung tumors in mice induced by 5-methylchrysene have shown a high frequency of mutations in the Ki-ras gene. nih.govbohrium.com In one study, 90% of 5-methylchrysene-induced lung tumors in strain A/J mice had activating mutations in codon 12 of the Ki-ras gene. nih.govbohrium.com The predominant mutations were GGT to TGT, GGT to GTT, and GGT to CGT. nih.govbohrium.com These mutations are consistent with the formation of DNA adducts by the diol epoxide of 5-methylchrysene. nih.govbohrium.com

While direct evidence for Ki-ras mutations induced specifically by this compound is not extensively documented, it is plausible that its carcinogenic activity, although weak, could involve similar genetic alterations. The lower carcinogenic potency of this compound likely correlates with a lower frequency of such critical mutations.

In Vivo Carcinogenicity Assessment

The tumorigenic potential of chemical compounds is often evaluated using experimental animal models.

Experimental Animal Models and Tumor Induction

Mouse skin has been a widely used model for assessing the carcinogenicity of methylchrysenes. nih.govcdc.gov In these studies, the six isomers of methylchrysene, including this compound, have been tested for their tumor-initiating activity and complete carcinogenicity. nih.gov These experiments have demonstrated that 5-methylchrysene is a potent carcinogen, comparable in activity to benzo[a]pyrene (B130552). cdc.gov In contrast, this compound, along with 1-, 4-, and 6-methylchrysene, is classified as a weak carcinogen or is considered inactive. nih.gov The 3- and 6-methylchrysene isomers are noted as strong tumor initiators, while the other isomers, including this compound, show moderate initiating activity. nih.gov

The table below summarizes the comparative carcinogenicity of methylchrysene isomers on mouse skin.

CompoundTumor Initiating ActivityCarcinogenicity
Chrysene (B1668918)ModerateInactive/Weak
1-Methylchrysene (B135444)ModerateInactive/Weak
This compound Moderate Inactive/Weak
3-Methylchrysene (B135459)StrongInactive/Weak
4-Methylchrysene (B135461)ModerateInactive/Weak
5-MethylchryseneStrongStrong
6-MethylchryseneStrongInactive/Weak

Data sourced from Hoffmann et al. (1974) nih.gov

In a typical two-stage skin carcinogenesis protocol, a single application of an initiator is followed by repeated applications of a tumor promoter. The number of tumors per mouse (tumor multiplicity) and the percentage of tumor-bearing mice (tumor incidence) are recorded over the course of the experiment. While specific quantitative data for this compound from such studies is limited in the available literature, its classification as a weak carcinogen indicates low tumor incidence and multiplicity compared to a potent carcinogen like 5-methylchrysene. For example, in a study on 5-methylchrysene, it induced tumors in 75% of the animals with an average of 3.0 tumors per animal, and its metabolite 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) induced tumors in 95% of the animals with an average of 7.3 tumors per animal. nih.gov

Challenges in Extrapolating Rodent Data to Human Risk Assessment

While animal models are essential for carcinogenicity testing, extrapolating the results from rodent studies to predict human cancer risk is fraught with challenges. There are significant physiological and metabolic differences between rodents and humans. Factors such as differences in metabolic rates, DNA repair mechanisms, and life span can influence the carcinogenic response to a chemical.

Furthermore, the high doses often used in animal studies may not reflect typical human exposure levels and can sometimes lead to physiological responses that would not occur at lower, more environmentally relevant concentrations. The route of administration in animal studies may also differ from common human exposure routes, affecting the absorption, distribution, metabolism, and excretion of the compound. These disparities make direct quantitative extrapolation of cancer risk from rodents to humans a complex and uncertain process.

Structure-Activity Relationships in Methylchrysene Carcinogenicity

The carcinogenicity of the methylchrysene isomers is a clear example of a structure-activity relationship, where the position of the methyl group is the primary determinant of carcinogenic potential. The exceptional carcinogenic potency of 5-methylchrysene is attributed to its methyl group being located in the "bay region" of the molecule. nih.gov This specific placement is thought to facilitate the formation of a highly reactive bay-region diol epoxide that can readily form stable DNA adducts, leading to a higher probability of initiating cancer. nih.govnih.gov

In contrast, for isomers like this compound, the methyl group is not situated in a bay region. This structural difference is believed to be the reason for its significantly lower carcinogenic activity. The diol epoxide formed from this compound is likely to be less reactive and/or formed less readily, resulting in a reduced capacity to damage DNA and initiate the carcinogenic process. Studies comparing 5-methylchrysene and 6-methylchrysene have shown that while both form the precursor 1,2-dihydrodiols, the diol epoxide of 5-methylchrysene is far more mutagenic and tumorigenic. nih.govoup.com This highlights the critical role of the methyl group's location in determining the ultimate carcinogenic activity of the molecule.

Influence of Methyl Group Position on Tumorigenic Potency

The position of the methyl group on the chrysene ring system is a critical determinant of its carcinogenic potential. In comparative studies on mouse skin, different methylchrysene isomers exhibit a wide range of tumorigenic activities. inchem.orgoup.com 5-Methylchrysene consistently emerges as the most potent carcinogen among the isomers, inducing a high incidence of malignant skin tumors both as a complete carcinogen and as a tumor initiator. inchem.orgoup.com

In contrast, this compound demonstrates an intermediate tumorigenic response. inchem.org While not as potent as 5-methylchrysene, it is more active than 1-methylchrysene, which is considered inactive. inchem.org The varying carcinogenic potencies of methylchrysene isomers are attributed to differences in their metabolic activation to ultimate carcinogens, specifically bay region dihydrodiol epoxides. nih.gov The geometry of these metabolites, influenced by the methyl group's location, affects their ability to bind to DNA and initiate the carcinogenic process.

Studies have shown that while this compound can be metabolized to form dihydrodiol epoxides, the rate and stereoselectivity of this activation pathway differ from that of the highly carcinogenic 5-methylchrysene. nih.gov The presence of the methyl group in the "bay region" of 5-methylchrysene results in a conformationally hindered dihydrodiol epoxide that is highly reactive and mutagenic. nih.govscispace.com The positioning of the methyl group in this compound does not confer this same high level of activity.

Table 1: Comparative Tumorigenicity of Methylchrysene Isomers on Mouse Skin

Compound Tumorigenic Activity
1-Methylchrysene Inactive
This compound Intermediate
3-Methylchrysene Moderate (as tumor initiator)
4-Methylchrysene Intermediate
5-Methylchrysene High
6-Methylchrysene Intermediate

Data sourced from IARC Summaries & Evaluations. inchem.org

Comparison of this compound with Highly Carcinogenic Methylchrysenes (e.g., 5-Methylchrysene)

A direct comparison between this compound and 5-methylchrysene highlights the profound impact of methyl group placement on carcinogenicity. 5-Methylchrysene is recognized as one of the most potent carcinogenic PAHs, with activity comparable to benzo[a]pyrene. oup.comumn.edu It is a powerful complete carcinogen and a strong tumor initiator on mouse skin. oup.comcdc.gov

The high carcinogenicity of 5-methylchrysene is explained by the formation of its anti-1,2-diol-3,4-epoxide, where the methyl group and the epoxide ring are in the same bay region. nih.gov This structural arrangement leads to a highly reactive ultimate carcinogen that readily forms DNA adducts. nih.gov

In contrast, this compound is considered a weaker carcinogen. inchem.org While it is metabolically activated, the resulting dihydrodiol epoxides are less tumorigenic than those of 5-methylchrysene. nih.gov Studies comparing the metabolic activation of 5- and 6-methylchrysene (another isomer with intermediate activity similar to this compound) show that although both form the precursor 1,2-dihydrodiols, the diol from 5-methylchrysene is significantly more active as a tumor initiator. nih.gov This difference is attributed to the lower intrinsic activity of the ultimate carcinogenic metabolite of the less potent isomers. nih.gov The formation of DNA adducts from 6-methylchrysene, for example, was found to be 20 times lower than from 5-methylchrysene, which likely parallels the situation with this compound. nih.gov

Table 2: Key Differences in the Carcinogenic Profile of this compound and 5-Methylchrysene

Feature This compound 5-Methylchrysene
Carcinogenic Potency Intermediate inchem.org High, comparable to Benzo[a]pyrene oup.comumn.edu
Metabolic Activation Forms less tumorigenic dihydrodiol epoxides. Forms a highly reactive bay region anti-1,2-diol-3,4-epoxide. nih.gov
DNA Adduct Formation Lower levels of adduct formation. High levels of DNA adduct formation. nih.gov
Tumor Initiation Shows varying degrees of initiating activity. inchem.org Powerful tumor initiator. oup.com

This table synthesizes data from multiple research findings.

Aryl Hydrocarbon Receptor (AhR)-Mediated Activity and Toxicity Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. oup.comnih.gov Upon binding a ligand, the AhR translocates to the nucleus and regulates the expression of a battery of genes, including xenobiotic-metabolizing enzymes like cytochrome P450s (CYPs), particularly CYP1A1 and CYP1B1. oup.comnih.govnih.gov

All six mono-methylchrysene isomers, including this compound, are effective agonists of the AhR. nih.govnih.gov Studies using a yeast-based reporter assay for human AhR-mediated gene expression found that while 4-methylchrysene was the most potent AhR agonist, this compound had a similar potency to the parent compound, chrysene. nih.gov 5-methylchrysene was found to be about one-third as potent as chrysene in this assay. nih.gov

Despite these differences in direct AhR activation potency, all mono-methylchrysenes strongly induce the expression of CYP1A1 mRNA and protein and moderately induce CYP1B1 expression in human hepatoma (HepG2) cells. nih.gov This induction of metabolizing enzymes is a key step in the bioactivation of methylchrysenes to their ultimate carcinogenic forms. nih.gov

Beyond its role in metabolic activation, AhR signaling can also contribute to other toxic endpoints, such as the disruption of cell cycle control. nih.gov All six methylchrysene isomers have been shown to disrupt contact inhibition in rat liver epithelial cells, an AhR-dependent process, suggesting they can interfere with cell proliferation control. nih.gov This indicates that while the direct genotoxic potential may vary significantly between isomers, their ability to promote tumors through AhR-mediated, non-genotoxic pathways may be more uniform.

Table 3: AhR-Mediated Effects of Mono-Methylchrysenes

Compound Relative AhR Agonist Potency (Yeast Assay) Induction of CYP1A1/CYP1B1 Disruption of Contact Inhibition
Chrysene Baseline Strong/Moderate Yes
This compound Similar to Chrysene Strong/Moderate Yes
3-Methylchrysene Most Potent (with 6-MeChry) Strong/Moderate Yes
4-Methylchrysene ~6x more potent than Chrysene Strong/Moderate Yes
5-Methylchrysene ~1/3 as potent as Chrysene Strong/Moderate Yes
6-Methylchrysene Most Potent (with 3-MeChry) Strong/Moderate Yes

Data compiled from studies on rat and human cell lines. nih.govnih.gov

Advanced Analytical Methodologies for 2 Methylchrysene Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 2-Methylchrysene from intricate mixtures. The choice between gas and liquid chromatography is dictated by the compound's physicochemical properties and the analytical objective.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental techniques for the separation of PAHs, including this compound. chromatographytoday.comvut.cz GC is particularly well-suited for volatile and semi-volatile compounds, making it a primary choice for PAH analysis. alwsci.com The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the column. chromatographytoday.com For instance, a GC-FID (Flame Ionization Detector) system has been used to separate eighteen homologues of methyl-chrysenes. researchgate.net

Table 1: Comparison of GC and HPLC for this compound Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
PrincipleSeparation based on volatility and interaction with the stationary phase. chromatographytoday.comSeparation based on polarity and partitioning between mobile and stationary phases. chromatographytoday.com
AnalytesBest for volatile and thermally stable compounds. alwsci.comdrawellanalytical.comApplicable to a wide range of soluble compounds, including non-volatile ones. chromatographytoday.comdrawellanalytical.com
Mobile PhaseInert gas (e.g., helium, hydrogen). chromatographytoday.comLiquid solvent or mixture of solvents. chromatographytoday.com
Operating TemperatureHigh temperatures required to ensure volatility (e.g., 150°C). chromatographytoday.comTypically performed at room temperature. chromatographytoday.com
SpeedGenerally faster due to the high volatility of compounds. chromatographytoday.comRun times are typically longer (e.g., 10-60 minutes). chromatographytoday.com
Application to this compoundWidely used for separating methylchrysene isomers and other PAHs from environmental samples. researchgate.netnih.govUsed for analyzing chrysene (B1668918) metabolites and other less volatile derivatives. nih.gov

For highly complex samples where single-column chromatography fails to provide adequate resolution, multidimensional chromatography (MDC) offers significantly enhanced separation power. nih.govmonash.edu This advanced technique involves using two or more columns, often with different separation mechanisms, to resolve co-eluting compounds. monash.edumonash.edu

Multidimensional gas chromatography (MDGC), particularly in its comprehensive two-dimensional form (GC×GC), is a powerful tool for analyzing complex mixtures like crude oil extracts or environmental particulates. researchgate.netchromatographyonline.com In a typical MDGC setup, a fraction (a "heart-cut") from the first column is transferred to a second, different column for further separation. monash.edulabcompare.com Comprehensive GC×GC, in contrast, transfers the entire eluent from the first dimension to the second. labcompare.com An online two-dimensional liquid chromatography/two-dimensional gas chromatography (2D-LC/2D-GC) system has been developed for the automated clean-up and analysis of PAHs in particulate matter. nih.gov This system uses 2D-LC for sample clean-up and fractionation, followed by 2D-GC for detailed separation, demonstrating its validity for analyzing PAHs from urban dust and diesel exhaust. nih.gov

A significant challenge in the analysis of this compound is its separation from other methylchrysene isomers (e.g., 1-, 3-, 4-, 5-, and 6-methylchrysene) and other PAHs with the same mass-to-charge ratio (m/z). researchgate.netnih.gov The determination of alkylated PAHs in complex environmental samples is often problematic due to the presence of numerous co-eluting isomers. researchgate.net

Specialized capillary GC columns are essential for achieving isomer-specific separation. Columns with a 50% phenyl phase have demonstrated improved separation for isomeric PAHs compared to standard 5% phenyl phases and are often the column of choice in PAH analysis. nih.gov Another phase, the LC50, has been used as the second-dimension column in MDGC due to its shape selectivity, which is particularly useful for isomer separation. nih.gov In one study, a previous 2D system was unable to resolve a peak corresponding to 6-methylchrysene (B138361) and this compound; however, a newer 2D-LC/2D-GC system equipped with mass-selective detectors successfully separated these isomers. nih.gov The strategic selection of orthogonal column chemistries in multidimensional systems is the key to resolving these challenging isomer groups.

Spectrometric Characterization and Quantification

Following chromatographic separation, spectrometric techniques are employed for the definitive identification and quantification of this compound.

Mass Spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is a highly sensitive and selective technique for the identification and quantification of PAHs in complex environmental and biological matrices. mdpi.comnih.gov It is invaluable for analyzing trace contaminants in water, soil, and air. nih.gov

Tandem mass spectrometry (MS/MS), such as in a GC-triple quadrupole MS system, offers even greater selectivity and can overcome limitations from matrix interferences, allowing for lower detection limits. researchgate.net A GC-MS/MS method operating in multiple reaction monitoring (MRM) mode has been developed for the cluster analysis of 24 different classes of alkylated PAHs, including chrysenes. researchgate.net This method was successfully applied to analyze the body burden of these compounds in crude oil-exposed haddock eggs, demonstrating its ability to precisely measure total PAH body burden at levels below 0.5 µg/g. researchgate.net Similarly, GC-MS has been evaluated for the quantitative determination of chrysene metabolites in the bile of Atlantic cod. nih.gov The high sensitivity and specificity of MS make it an essential tool for monitoring the presence of this compound and related compounds in various ecosystems. nih.govpsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the absolute structural elucidation of organic compounds. jchps.com While GC-MS is excellent for detection and quantification, NMR provides unambiguous confirmation of a molecule's specific isomeric structure by detailing the chemical environment and connectivity of its atoms. jchps.comcore.ac.uk

The structural assignment of this compound can be definitively confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their proximity to one another through spin-spin coupling. jchps.commdpi.com

¹³C NMR offers complementary information about the carbon framework of the molecule. mdpi.com

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple-Bond Correlation), are crucial for establishing the complete bonding network. core.ac.ukmdpi.com COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. core.ac.uk This detailed connectivity map allows for the unequivocal differentiation of this compound from its other isomers, such as 1-Methylchrysene (B135444) or 6-Methylchrysene, which would present distinct NMR spectra.

Table 2: Chemical Compounds Mentioned
Compound Name
1,2-dihydroxy-1,2-dihydrochrysene
1-Methylchrysene
This compound
3,4-dihydroxy-3,4-dihydrochrysene
3-Methylchrysene (B135459)
4-Methylchrysene (B135461)
5,6-dihydroxy-5,6-dihydrochrysene
5-Methylchrysene (B135471)
6-Methylchrysene
Chrysene
Helium
Hydrogen

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound. The primary goal is to extract the analyte from the sample matrix and remove interfering substances that could compromise the analytical results. mdpi.com The choice of technique often depends on the sample type, the concentration of the analyte, and the subsequent analytical instrumentation.

Solvent-Based Extraction Methods (e.g., LLE, SPE)

Solvent-based extraction methods are fundamental to the analysis of PAHs like this compound. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most established techniques. lcms.czlabmanager.com

Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. labmanager.com The selection of the extraction solvent is critical and is based on the polarity of the target analyte. For PAHs, which are lipophilic, solvents like n-hexane, acetonitrile, and dichloromethane (B109758) are commonly employed. nih.gov LLE is particularly useful for extracting nonpolar and semi-polar compounds from aqueous samples. labmanager.com However, LLE can be labor-intensive and may require large volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and ease of automation. lcms.cznih.gov SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase) packed in a cartridge or disk. lcms.cz The analyte of interest is retained on the sorbent while the matrix and impurities are washed away. The analyte is then eluted with a small volume of an appropriate solvent. lcms.cz For the extraction of PAHs like this compound, reversed-phase SPE with C18 or polymeric sorbents is common, where hydrophobic interactions retain the nonpolar PAHs. lcms.cz

Interactive Table: Comparison of LLE and SPE for PAH Analysis

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid phase
Selectivity LowerHigher
Solvent Consumption HighLow
Automation Potential LimitedHigh
Common Solvents/Sorbents n-hexane, dichloromethane, acetonitrileC18, silica, Florisil, polymeric sorbents

Modern Sample Clean-up Approaches (e.g., QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique, particularly for the analysis of multiple contaminants in complex matrices like food and soil. thermofisher.comquechers.eu Originally developed for pesticide residue analysis, its application has been extended to other organic pollutants, including PAHs. thermofisher.com

The QuEChERS procedure typically involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. quechers.eu

Extraction: The sample is first homogenized and then extracted with an organic solvent, usually acetonitrile. thermofisher.com Salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce phase separation between the aqueous and organic layers and to drive the analytes into the organic phase. thermofisher.com

Dispersive SPE (d-SPE) Clean-up: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components. quechers.eu For PAH analysis, common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) to remove pigments and sterols. thermofisher.com After vortexing and centrifugation, the cleaned extract is ready for analysis. quechers.eu

The QuEChERS method offers significant advantages in terms of speed, simplicity, and reduced solvent usage compared to traditional methods. thermofisher.com It has been successfully applied to the analysis of PAHs in various matrices, including soil and tea, demonstrating good recoveries and reproducibility. thermofisher.comrestek.com

Interactive Table: Typical Sorbents Used in QuEChERS Clean-up for PAH Analysis

SorbentTarget Interferences
Primary Secondary Amine (PSA) Organic acids, fatty acids, sugars, certain pigments
C18 (Octadecylsilane) Lipids and other nonpolar compounds
Graphitized Carbon Black (GCB) Pigments (e.g., chlorophyll), sterols, planar molecules
Magnesium Sulfate (MgSO₄) Residual water

Development and Validation of Reference Standards for Environmental Monitoring

The reliability and comparability of environmental monitoring data for this compound are heavily dependent on the availability and proper use of high-quality reference materials. sigmaaldrich.comeuropa.eu Certified Reference Materials (CRMs) are indispensable tools for method validation, instrument calibration, and quality control in analytical laboratories. sigmaaldrich.com

CRMs are materials with one or more sufficiently homogenous and stable property values that have been certified by a metrologically valid procedure. sigmaaldrich.com For this compound, this includes pure substance CRMs and matrix CRMs.

Pure Substance CRMs: These are highly pure forms of this compound used for calibrating analytical instruments and preparing spiking solutions for recovery studies. sigmaaldrich.comsigmaaldrich.com The purity of these standards is rigorously determined and certified. sigmaaldrich.com

Matrix CRMs: These are materials that mimic the composition of real-world samples, such as soil, sediment, or air particulate matter, and contain a certified concentration of this compound. researchgate.net Matrix CRMs are crucial for validating the entire analytical method, including the extraction and clean-up steps, as they account for matrix effects that can influence analyte recovery and detection. researchgate.net

The development of CRMs is a rigorous process involving material processing to ensure homogeneity and stability, characterization by multiple independent analytical techniques, and statistical analysis to assign a certified value with an associated uncertainty. researchgate.net Organizations like the European Commission's Joint Research Centre (JRC) and the National Institute of Standards and Technology (NIST) are key developers and providers of environmental CRMs. europa.euresearchgate.net The use of these CRMs allows laboratories to demonstrate the traceability of their measurement results, ensuring that data from different locations and times are comparable, which is essential for effective environmental assessment and regulation. europa.eu

Risk Assessment and Regulatory Considerations for 2 Methylchrysene

International Agency for Research on Cancer (IARC) Classification and Implications

The International Agency for Research on Cancer (IARC), an arm of the World Health Organization, evaluates the carcinogenic risk of various chemical agents to humans. 2-Methylchrysene has been evaluated by IARC and classified as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". who.intiarc.fr This classification signifies that the evidence of carcinogenicity in humans is inadequate and the evidence in experimental animals is limited or inadequate. iarc.fr

The IARC classification system provides a framework for understanding the potential cancer risk posed by different substances. The classifications are determined by expert working groups who review published scientific literature.

IARC Carcinogenicity Classifications

Group Description
Group 1 Carcinogenic to humans
Group 2A Probably carcinogenic to humans
Group 2B Possibly carcinogenic to humans
Group 3 Not classifiable as to its carcinogenicity to humans
Group 4 Probably not carcinogenic to humans

Source: International Agency for Research on Cancer itcilo.org

The Group 3 classification for this compound is in contrast to other more studied polycyclic aromatic hydrocarbons (PAHs). For instance, Benzo[a]pyrene (B130552) is classified as Group 1, "carcinogenic to humans," based on extensive mechanistic knowledge and evidence from animal studies. nih.gov Other PAHs, such as dibenz[a,h]anthracene, are in Group 2A ("probably carcinogenic to humans"), while compounds like chrysene (B1668918) and 5-methylchrysene (B135471) are in Group 2B ("possibly carcinogenic to humans"). iarc.frnih.gov

The implication of a Group 3 classification is that there is insufficient high-quality data to make a definitive statement about the carcinogenic potential of this compound in humans. iarc.fr This highlights a significant data gap and underscores the need for further toxicological studies on individual and substituted PAHs to better characterize their risks. ontosight.aiacs.orgmdpi.com

Potency Equivalency Factors (PEFs) and Challenges in Risk Assessment

Risk assessment for PAHs is complex because they typically occur in the environment as intricate mixtures rather than as single compounds. epa.govresearchgate.net To address this, regulatory agencies often use a method involving Potency Equivalency Factors (PEFs), also known as Relative Potency Factors (RPFs). nih.govcdc.gov This approach estimates the carcinogenic potency of an individual PAH relative to that of a reference compound, which is almost always benzo[a]pyrene (BaP), due to the extensive toxicological data available for it. epa.govcdc.gov

The total carcinogenic risk of a PAH mixture is then estimated by multiplying the concentration of each PAH congener by its respective PEF and summing the results to get a total BaP equivalent concentration (BEC). cdc.gov

While PEFs have been developed for many PAHs, a specific, universally accepted PEF for this compound is not consistently reported in mainstream regulatory guidance documents. The table below shows examples of PEFs for several other PAHs.

Potency Equivalency Factors (PEFs) for Selected PAHs Relative to Benzo[a]pyrene

Compound IARC Classification Example PEF Values
Benzo[a]pyrene (BaP) 1 1.0 (index compound)
5-Methylchrysene 2B 1.0 energy.gov - 7.0 ca.gov
Dibenz[a,h]anthracene 2A 1.0 energy.gov
Benzo[a]anthracene 2B 0.1 energy.gov
Benzo[b]fluoranthene 2B 0.1 energy.gov
Indeno[1,2,3-cd]pyrene 2B 0.1 energy.gov
Benzo[k]fluoranthene 2B 0.01 energy.gov
Chrysene 2B 0.001 energy.gov

Source: U.S. Department of Energy, OEHHA energy.govca.gov

Several challenges complicate the risk assessment of PAHs, including this compound:

Data Scarcity: There are significant knowledge gaps and limited toxicological data for many less common or substituted PAHs. epa.goveu-parc.eu

Mixture Complexity: The composition of PAH mixtures varies greatly by source, making it difficult to predict the combined toxic effects, which can be additive, synergistic, or antagonistic. researchgate.net

PEF Limitations: The PEF approach has been criticized for being based on limited data sets and expert judgment, with some considering it the least scientifically defensible method for assessing mixture toxicity. nih.gov The factors are often expressed as orders of magnitude to reflect the high uncertainty. nih.gov

Extrapolation Issues: Extrapolating toxicity data from animal studies (in vivo) or cell-based studies (in vitro) to predict human health risks is inherently challenging. eu-parc.eumdpi.com

Environmental Monitoring and Pollution Control Strategies

This compound, like other PAHs, is a product of the incomplete combustion of organic materials, leading to its distribution in the environment. ontosight.aiepa.gov Environmental monitoring is crucial for assessing human and ecological exposure.

Environmental Monitoring: this compound can be detected in various environmental media, including air, water, soil, and biota. ontosight.ai Monitoring strategies often involve collecting samples from these matrices and analyzing them for a suite of PAHs.

Air Monitoring: Passive air samplers and high-volume air samplers are used to collect airborne particles, which are then analyzed to determine the concentrations of various PAHs, including this compound. mdpi.comrsc.org

Water and Soil Monitoring: Analysis of water, sediment, and soil samples helps to identify and quantify contamination from historical and ongoing pollution sources. environment-agency.gov.uk

Biomonitoring: The bioaccumulation of lipophilic compounds like this compound in organisms can be monitored to assess their entry into the food chain. ontosight.aimdpi.com

Pollution Control Strategies: Given that PAHs are generated by numerous industrial and combustion processes, a variety of control strategies are employed to reduce their emissions at the source. These techniques are generally applicable to the broad class of PAHs and other volatile organic compounds (VOCs).

Process Optimization: The most effective strategy is to design and operate industrial processes for maximum efficiency and complete combustion, which minimizes the formation of unwanted byproducts like PAHs. epa.gov

Particulate Control: High-efficiency dust collection systems, such as cyclones, baghouses, and electrostatic precipitators, are essential for capturing particulate matter to which PAHs are often adsorbed. cecoenviro.com

VOC Abatement: For gaseous emissions, technologies like regenerative thermal oxidizers (RTOs), catalytic oxidizers, and carbon adsorption systems can effectively destroy or capture VOCs and PAHs before they are released into the atmosphere. epa.govcecoenviro.com

Water Treatment: Water pollution from PAHs can be managed through a combination of physical, chemical, and biological treatment methods. du.edu.eg These include sedimentation and filtration to remove particle-bound PAHs, adsorption using activated carbon, and biological treatment systems where microorganisms break down organic contaminants. du.edu.eg

Future Directions in Toxicological and Environmental Policy

The current understanding of the risks associated with this compound is limited, which points to several key areas for future research and policy development. The goal is to move beyond broad classifications and develop a more nuanced understanding of the specific risks posed by the vast number of individual PAH compounds.

Future Research Directions:

Filling Toxicological Data Gaps: There is a pressing need for comprehensive toxicological studies on substituted PAHs, including this compound. acs.orgeu-parc.eu This includes research into their mechanisms of toxicity, such as their ability to act as agonists for the aryl hydrocarbon receptor (AhR), which mediates many of the toxic effects of PAHs. oup.comoup.com

Advancing Risk Assessment Methods: The scientific community is working to move beyond the limitations of the PEF approach. Future risk assessments will likely incorporate data from New Approach Methodologies (NAMs), such as high-throughput in vitro screening and in silico (computer-based) modeling, to better predict toxicity and reduce reliance on animal testing. eu-parc.eunih.gov

Focus on Chemical Mixtures: Research is increasingly focused on the challenge of assessing the risk of chemical mixtures as they occur in the real world, rather than assessing chemicals one by one. nih.govnih.gov This involves understanding the complex interactions between different components of a mixture. researchgate.net

Future Environmental Policy:

Data-Driven Regulation: Future environmental policies will likely demand more detailed toxicological data on a wider range of chemical substances, including substituted PAHs that are not currently on priority pollutant lists. oup.comnih.gov

Effects-Oriented Policies: There is a shift towards more effects-oriented environmental policies, which set environmental quality objectives (EQOs) based on scientifically derived risk limits designed to protect entire ecosystems. nih.gov

Integration of Innovative Science: A major goal for regulatory bodies is to integrate scientific progress and innovative methodologies into hazard and risk assessment practices to make them more accurate, efficient, and protective of human health and the environment. eu-parc.eu This includes developing frameworks for cumulative risk assessment, which considers combined exposures to both chemical and non-chemical stressors. nih.gov

Future Research Directions and Unanswered Questions

Elucidating Less Understood Metabolic Pathways

The metabolic activation of PAHs is a critical factor in their biological activity. For many PAHs, this involves phase I enzymes like the cytochrome P450 (CYP) family (including CYP1A1, CYP1A2, and CYP1B1) and phase II enzymes such as glutathione (B108866) S-transferases. nih.gov While detailed metabolic pathways have been investigated for isomers like 5-methylchrysene (B135471), which is known to be activated via a diol-epoxide pathway to a potent carcinogen, equivalent knowledge for 2-methylchrysene is lacking. nih.gov

Future research must focus on identifying the specific metabolites of this compound in biological systems. It is crucial to determine if it undergoes activation to reactive intermediates, such as diol epoxides or ortho-quinones, or if detoxification pathways are predominant. nih.gov Identifying stable metabolites in accessible matrices like urine and plasma is also essential for developing reliable biomarkers of exposure. nih.gov Computational tools and metabolic modeling software could help predict potential reactions and guide experimental studies. numberanalytics.comnih.gov

Table 1: Research Gaps in this compound Metabolism

Research Area Status for 5-Methylchrysene Status for this compound (Future Direction)
Primary Metabolic Pathways Well-documented (e.g., diol-epoxide formation). nih.gov Largely unknown; requires full pathway elucidation.
Key Activating Enzymes P450 1A1 and 1B1 identified as key enzymes. nih.govnih.gov Needs investigation to identify specific CYP and other enzymes involved.
Formation of Reactive Intermediates Formation of 5-MC-1R,2S-diol-3S,4R-epoxide confirmed. nih.gov Investigation needed to determine if similar reactive diol-epoxides or other electrophiles are formed.
Detoxification Products Identification of tetraols and O-monosulfonated-catechol. nih.gov Requires identification of major detoxification metabolites to assess metabolic fate.
Exposure Biomarkers Stable metabolites proposed as potential biomarkers. nih.gov Development of specific biomarkers is contingent on metabolite identification.

Comprehensive Mechanistic Studies in Human-Relevant Models

Understanding the biological effects of this compound requires moving beyond simple assays to comprehensive studies in models that accurately reflect human physiology. Studies on other PAHs have utilized human hepatoma (HepG2) cells and 3D human skin models to investigate metabolism and genotoxicity. nih.govoup.com These models are valuable because they possess metabolic capabilities relevant to human exposure scenarios. oup.com

Future investigations should employ a suite of human-relevant models, including primary human hepatocytes, lung epithelial cells, and advanced 3D organoid cultures. These studies should aim to clarify the complete mechanism of action, from receptor activation (such as the aryl hydrocarbon receptor) to downstream events like gene expression changes and the formation of DNA adducts. Comparing the mechanistic profiles of this compound with its isomers, like the highly carcinogenic 5-methylchrysene and the parent compound chrysene (B1668918), will be critical for a comparative risk assessment. mdpi.com

Long-Term Environmental Fate and Remediation Technologies

PAHs are persistent environmental pollutants, but the specific long-term fate of individual compounds like this compound is not well understood. researchgate.netmdpi.com The environmental persistence of a chemical is determined by its susceptibility to degradation processes such as photolysis and biodegradation, as well as its tendency to sorb to soil and sediment. mdpi.com The presence of an alkyl (methyl) group can influence a PAH's environmental behavior compared to its parent compound. mdpi.com

There is a pressing need for long-term studies to track the fate of this compound in various environmental compartments, including soil, water, and sediment. researchgate.net Key research questions include its rate of degradation, the identity of its environmental transformation products, and its potential for bioaccumulation in food webs. Furthermore, research into effective remediation technologies for sites contaminated with alkylated PAHs is required. This includes exploring and optimizing techniques like bioremediation using microorganisms and phytoremediation with plants. uliege.be

Development of Novel Analytical Approaches for Trace Level Detection

Accurate assessment of human exposure and environmental contamination relies on sensitive and selective analytical methods. Current techniques for PAH analysis often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). frontiersin.orgagriculturejournals.cz However, detecting and quantifying individual PAH isomers at trace levels in complex matrices like food, water, and biological tissues remains a significant challenge. frontiersin.orgresearchgate.net

Future work should focus on developing and validating novel, automated analytical methods with lower detection limits. researchgate.net Promising approaches include online solid-phase extraction (SPE) to pre-concentrate samples, multidimensional chromatography (e.g., 2D-LC or 2D-GC) for superior separation of isomers, and tandem mass spectrometry (MS/MS) for highly selective detection. researchgate.netnih.gov The availability of pure analytical standards for this compound and its potential metabolites is a prerequisite for developing these quantitative methods. mdpi.com

Table 2: Advanced Analytical Techniques for Future this compound Research

Technique Advantage Application for this compound
Online SPE-LC-MS/MS Automated, reduced solvent use, high sensitivity. researchgate.net Trace-level detection in water and biological fluids with minimal sample preparation.
Multidimensional Gas Chromatography (MDGC) High separation capacity for complex isomer mixtures. nih.gov Resolving this compound from other methylchrysene and methylbenz[a]anthracene isomers in environmental samples.
High-Resolution Mass Spectrometry (HRMS) High selectivity and capability for identifying unknown metabolites. frontiersin.org Identification of novel metabolites in human-relevant models without reference standards.
QuEChERS with GC-MS/MS Quick, Easy, Cheap, Effective, Rugged, and Safe sample preparation. frontiersin.org Rapid and efficient extraction and analysis from complex food matrices.

Synergistic and Antagonistic Effects in PAH Mixtures

Humans and wildlife are never exposed to single PAHs in isolation but rather to complex mixtures. nih.gov The components of a PAH mixture can interact, leading to effects that are synergistic (greater than the sum of individual effects), antagonistic (less than the sum), or additive. nih.govresearchgate.net For instance, studies have shown that the effects of binary PAH mixtures on gene expression can be additive or antagonistic, while their impact on DNA adduct formation can be synergistic. researchgate.net

It is imperative that future research evaluates this compound within the context of environmentally relevant mixtures. Studies should investigate how the presence of other common PAHs, such as benzo[a]pyrene (B130552), chrysene, and other methylchrysenes, influences the metabolic activation and biological activity of this compound. researchgate.net Understanding these interactions is essential because single-compound toxicity data may not accurately predict the risk associated with real-world exposures to PAH mixtures. epa.gov

Q & A

Q. How can a comprehensive literature review on this compound be structured to identify research gaps?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.